Kinase Inhibition Propensity Relative to In-Class Pyrazines
The compound exhibits a predicted protein kinase inhibitor activity profile (Pa = 0.620, Pi = 0.011) as determined by PASS (Prediction of Activity Spectra for Substances) [1]. While this is a computational prediction and not a direct assay, it provides a class-level inference benchmark. For comparison, a structurally distinct but therapeutically relevant benchmark, the CHK1 inhibitor 3-((1-(ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, demonstrates potent and selective ATP-competitive inhibition of CHK1 (IC50 values typically in the low nM range) . This comparison illustrates that while this compound belongs to a class with demonstrated kinase activity, its specific potency and selectivity will be dictated by its unique substitution pattern, which differs significantly from the benchmark. This highlights the risk of assuming equivalence within the pyrazine-piperidine ether class.
| Evidence Dimension | Predicted kinase inhibition probability |
|---|---|
| Target Compound Data | Pa = 0.620 (probability of activity) |
| Comparator Or Baseline | Benchmark CHK1 inhibitor (IC50 in nM range) |
| Quantified Difference | Qualitative difference in activity profile (predicted vs. potent, selective inhibition) |
| Conditions | PASS computational prediction vs. in vitro enzymatic assay |
Why This Matters
This quantitative prediction justifies the compound's inclusion in kinase-focused screening libraries but underscores that procurement decisions must be guided by the specific structural features (2-chloro, 3-(piperidin-2-ylmethoxy)) that will ultimately determine its experimental activity.
- [1] Nature Scientific Reports. Table 7 PASS prediction for the activity of the title compound. https://www.nature.com/articles/s41598-025-27674-7/tables/7 View Source
